![molecular formula C10H13F3N2 B1406618 N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine CAS No. 1346540-92-8](/img/structure/B1406618.png)
N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Scientific Research Applications
Photoreactions with Aliphatic Amines
N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine is involved in photochemical reactions with various amines. Research by Gilbert and Krestonosich (1980, 1981) demonstrates that pyridine, upon irradiation with diethylamine, leads to the formation of 2- and 4-substituted pyridines. These findings provide valuable insights into the photochemical behavior of pyridines and their derivatives in the presence of aliphatic amines (Gilbert & Krestonosich, 1980), (Gilbert & Krestonosich, 1981).
Formation of Pyran Derivatives
Kudyakova et al. (2017) reported the synthesis of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate through the condensation of ethyl 4,4,4-trifluoroacetoacetate with CH(OEt)3. This research presents a mechanism for the transformation and demonstrates the synthesis of trifluoromethylated pyridine derivatives, including this compound (Kudyakova et al., 2017).
Anticancer Agent Synthesis
Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. This research highlights the potential of this compound derivatives in developing anticancer agents (Chavva et al., 2013).
Synthesis of Azapyridinomacrocycles
Siaugue et al. (2001) demonstrated the synthesis of N-functionalized 12-membered azapyridinomacrocycles. These macrocycles, involving this compound, are significant in developing various complex molecular structures (Siaugue et al., 2001).
Future Directions
Mechanism of Action
Mode of Action
Related pyrimidinamine derivatives are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism, making these compounds effective as fungicides .
Biochemical Pathways
Given its similarity to pyrimidinamine derivatives, it’s plausible that it affects the electron transport chain in the mitochondria, leading to a disruption in atp production and ultimately cell death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound likely leads to cell death by disrupting normal mitochondrial function .
properties
IUPAC Name |
N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-3-15(4-2)9-7-5-6-8(14-9)10(11,12)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXXIJFNQXYTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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